REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][C:5]([C:8]2[CH:16]=[C:15]3[C:11]([CH:12]=[CH:13][N:14]3C(C)C)=[CH:10][CH:9]=2)=[CH:4][CH2:3]1.OC1(C2C=C3C(C=CN3C(C)C)=CC=2)CCN(C)CC1>C(O)(C(F)(F)F)=O.C1COCC1>[CH3:1][N:2]1[CH2:7][CH2:6][C:5]([C:8]2[CH:16]=[C:15]3[C:11]([CH:12]=[CH:13][NH:14]3)=[CH:10][CH:9]=2)=[CH:4][CH2:3]1
|
Name
|
6-[N-Methyl-1,2,5,6-tetrahydropyridin-4-yl]-1-isopropyl-indole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CC=C(CC1)C1=CC=C2C=CN(C2=C1)C(C)C
|
Name
|
6-[4-Hydroxy-1-methyl-piperidin-4-yl]-1-isopropyl-indole
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
OC1(CCN(CC1)C)C1=CC=C2C=CN(C2=C1)C(C)C
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 60-64° C
|
Name
|
|
Type
|
|
Smiles
|
CN1CC=C(CC1)C1=CC=C2C=CNC2=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |